
Panamesine
Übersicht
Beschreibung
Panamesin, auch bekannt unter seinem Entwicklungscode EMD-57455, ist ein Sigma-Rezeptor-Antagonist, der in den 1990er Jahren von Merck als potenzielles Antipsychotikum zur Behandlung von Schizophrenie entwickelt wurde. Es ist ein selektiver Antagonist beider Sigma-Rezeptor-Subtypen, der Sigma-1- und Sigma-2-Rezeptoren .
Vorbereitungsmethoden
Die Synthese von Panamesin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Oxazolidinonrings: Dies wird durch die Reaktion eines geeigneten Amins mit einem Isocyanat erreicht.
Einführung des Piperidinrings: Dies beinhaltet die Reaktion des Oxazolidinon-Zwischenprodukts mit einem Piperidinderivat.
Funktionalisierung der aromatischen Ringe:
Industrielle Produktionsmethoden für Panamesin würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Verwendung gefährlicher Reagenzien und Lösungsmittel zu minimieren.
Analyse Chemischer Reaktionen
Panamesin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Panamesin kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Panamesin zu modifizieren. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Panamesin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von Panamesin sowie substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Interaction
Panamesine exhibits its pharmacological effects by binding to sigma receptors, specifically σ1 and σ2. This interaction inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways. The compound has an IC50 value of approximately 6 nM for these receptors, indicating a strong affinity .
Pharmacokinetics
The major metabolite of this compound, EMD-59983, retains significant affinity for sigma receptors and also interacts with dopamine D2 and D3 receptors, suggesting a multifaceted mechanism of action with potential antidopaminergic effects .
Scientific Research Applications
This compound has been investigated for its antipsychotic properties and its role in understanding sigma receptor biology. Below are key research areas where this compound has been applied:
Antipsychotic Research
This compound was explored as a treatment for schizophrenia due to its ability to modulate dopaminergic activity without causing extrapyramidal side effects commonly associated with traditional antipsychotics. An open clinical trial involving 12 patients demonstrated that this compound could reduce psychotic symptoms effectively .
Biochemical Studies
Researchers have utilized this compound to study the biological roles of sigma receptors in cellular functions. Its selective antagonism provides insights into how these receptors influence neurotransmitter systems and may lead to the development of new therapeutic agents targeting similar pathways .
Comparative Studies with Other Sigma Antagonists
In comparison to other sigma receptor antagonists like Rimcazole and Eliprodil, this compound has shown a unique profile in terms of receptor selectivity and pharmacological effects. This makes it a valuable compound for research into both schizophrenia treatment and basic neurobiology .
Clinical Trial Insights
An exploratory open clinical trial aimed at determining the efficacy and safety of this compound in patients with acute schizophrenia reported that four out of seven participants classified as responders showed at least a 50% decrease in psychometric scores after a four-week treatment period . This suggests potential clinical utility in managing acute psychotic episodes.
Animal Studies
Animal models have demonstrated that this compound exhibits functional antidopaminergic activity without the side effects typically seen with conventional neuroleptics. These studies support its potential as a safer alternative for treating schizophrenia .
Data Table: Comparative Pharmacological Profiles
Compound | Sigma-1 Affinity (IC50) | Sigma-2 Affinity (IC50) | D2 Affinity (IC50) | Clinical Status |
---|---|---|---|---|
This compound | 6 nM | Not specified | 23 nM | Phase II (Not marketed) |
Rimcazole | Not specified | Not specified | Not specified | Marketed |
Eliprodil | Not specified | Not specified | Not specified | Investigational |
BMY-14802 | Not specified | Not specified | Not specified | Investigational |
Wirkmechanismus
Panamesine exerts its effects primarily through antagonism of sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of intracellular signaling pathways . By blocking these receptors, this compound can modulate dopaminergic and serotonergic neurotransmission, which is thought to contribute to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Panamesin ist unter den Sigma-Rezeptor-Antagonisten einzigartig aufgrund seiner hohen Selektivität für sowohl Sigma-1- als auch Sigma-2-Rezeptoren. Ähnliche Verbindungen umfassen:
Rimcazole: Ein weiterer Sigma-Rezeptor-Antagonist mit antipsychotischen Eigenschaften.
Eliprodil: Ein Sigma-Rezeptor-Antagonist, der auf seine neuroprotektiven Wirkungen untersucht wurde.
BMY-14802: Ein Sigma-Rezeptor-Antagonist mit potenziellen antipsychotischen und neuroprotektiven Wirkungen.
Im Vergleich zu diesen Verbindungen hat Panamesin ein einzigartiges Profil der Rezeptorselektivität und pharmakologischen Wirkungen gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Panamesine, also known by its developmental code EMD-57455, is a sigma receptor antagonist that was investigated primarily for its potential antipsychotic effects in the treatment of schizophrenia. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical trial data, and relevant case studies.
Overview of this compound
-
Chemical Structure :
- Formula: CHNO
- Molar Mass: 426.469 g·mol
- Mechanism of Action :
Pharmacological Properties
This compound has been characterized as having significant antipsychotic properties without the typical side effects associated with traditional antipsychotics, such as extrapyramidal symptoms (EPS). This is particularly noteworthy as EPS are common adverse effects in many antipsychotic medications.
Key Findings from Clinical Trials
-
Efficacy :
- In an open-label clinical trial involving patients with acute schizophrenia, doses of up to 90 mg/day demonstrated improvements in psychometric variables without significant side effects related to motor function .
- The Brief Psychiatric Rating Scale (BPRS) indicated a substantial reduction in symptoms, with responders showing at least a 50% decrease in scores .
-
Safety Profile :
- A notable aspect of this compound's profile is the absence of significant immunomodulation effects. Unlike clozapine, another antipsychotic, this compound did not increase levels of pro-inflammatory cytokines during treatment .
- Side effects were minimal; however, some patients reported mild restlessness and one experienced EPS .
- Sleep Studies :
Comparative Data Table
Parameter | This compound | Clozapine | Haloperidol |
---|---|---|---|
Sigma Receptor Affinity | σ₁: 6 nM; σ₂: 24 nM | Varies | Not applicable |
D2 Receptor Affinity | D₂: 23 nM | High affinity | High affinity |
Extrapyramidal Symptoms (EPS) | Minimal | Moderate | High |
Improvement in Psychometric Scores | Significant | Moderate | Variable |
Sleep Efficiency | Increased | Decreased | Variable |
Case Study 1: Acute Schizophrenia Treatment
A clinical trial involving twelve patients showed that this compound effectively reduced symptoms associated with acute schizophrenia. Seven patients completed the study, with four classified as responders based on their BPRS scores. The findings suggest that this compound may provide a viable alternative to traditional antipsychotics with a favorable side effect profile .
Case Study 2: Long-term Efficacy
While this compound was promising in early trials, it was ultimately discontinued from further development after phase II trials due to insufficient evidence supporting long-term efficacy compared to existing treatments like clozapine and haloperidol. However, the initial findings remain significant for understanding sigma receptor involvement in psychopharmacology .
Eigenschaften
IUPAC Name |
(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYZUDVKTUKIA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160971 | |
Record name | Panamesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139225-22-2 | |
Record name | Panamesine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panamesine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panamesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANAMESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.